molecular formula C18H20N4O2 B2923867 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide CAS No. 1705312-95-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

Cat. No. B2923867
CAS RN: 1705312-95-3
M. Wt: 324.384
InChI Key: JVARRUFPDADLOR-UHFFFAOYSA-N
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Description

“N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been utilized to rapidly and efficiently synthesize tetrazolyl pyrazole amides, which exhibit a range of biological activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers a shorter reaction time compared to conventional heating methods, highlighting the chemical's versatility and potential in various fields of research (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Anticancer Applications

The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. These compounds have demonstrated good-to-excellent antitumor activity against various human cancer types, including human colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. The compounds have been characterized using analytical and spectroscopic techniques, showing their potential as anticancer drugs (Ashraf S. Hassan et al., 2021).

Oxidative C-C/N-N Bond-Formation

The compound has been part of studies focusing on the efficient synthesis of pyrazoles through oxidative C-C/N-N bond-formation cascades. This research underscores the compound's role in creating biologically active manmade compounds like anti-inflammatory drugs and insecticides, utilizing simple starting materials such as amines, ketones, and nitriles (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and evaluation of the cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, further demonstrating the compound's potential in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Molecular Interaction Studies

Studies have also been conducted on the molecular interaction of similar compounds with cannabinoid receptors, providing insights into the antagonist activities of these compounds. This research helps in understanding the molecular basis of receptor-ligand interactions, paving the way for the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(15-1-2-17-14(9-15)3-6-19-17)21-16-10-20-22(12-16)11-13-4-7-24-8-5-13/h1-3,6,9-10,12-13,19H,4-5,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVARRUFPDADLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

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